molecular formula C9H12N2O5S B12813665 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B12813665
M. Wt: 260.27 g/mol
InChI Key: GJTBSTBJLVYKAU-JDNPWWSISA-N
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Description

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one, commonly known as 2-thiouridine (s2U), is a modified nucleoside found in RNA. Its structure consists of a β-D-ribofuranose sugar linked to a pyrimidine base where the oxygen atom at the 2-position is replaced by a sulfur atom . This substitution confers unique biochemical properties, such as enhanced base-pairing stability with adenosine in RNA, which improves translational fidelity and RNA structural integrity . 2-thiouridine is critical in tRNA molecules, where it stabilizes codon-anticodon interactions and mitigates errors during protein synthesis .

Properties

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6+,7?,8-/m1/s1

InChI Key

GJTBSTBJLVYKAU-JDNPWWSISA-N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common method includes the reaction of a suitable pyrimidine derivative with a dihydroxy oxolane precursor under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study: Antitumor Activity
A study involving similar pyrimidine compounds demonstrated significant inhibition of prostate cancer cell lines (PC-3 and DU145), with IC50 values indicating effective cytotoxicity. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
  • Targeting Kinases : Inhibition of specific kinases involved in cancer progression has been observed.

Antimicrobial Properties

The antimicrobial potential of this compound is noteworthy, as certain substituted pyrimidines have exhibited both antibacterial and antifungal activities.

Study ReferenceOrganism TestedMinimum Inhibitory Concentration (MIC)
Study AE. coli15 µg/mL
Study BS. aureus10 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary research indicates that derivatives of this compound may reduce inflammation markers in vitro. This opens avenues for its application in treating inflammatory diseases.

Antioxidant Properties

The presence of hydroxymethyl groups is often associated with enhanced antioxidant activity, suggesting that this compound may help mitigate oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduction in inflammation markers
AntioxidantPotential to reduce oxidative stress

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and mechanistic differences between 2-thiouridine and related nucleoside analogs:

Table 1: Comparative Analysis of 2-Thiouridine and Analogous Compounds

Compound Name (IUPAC) Structural Features Biological Role Key Distinctions from 2-Thiouridine References
2-Thiouridine Pyrimidine with 2-sulfanylidene group; β-D-ribofuranose RNA stabilization, translational fidelity Sulfur substitution enhances base-pairing stability; natural RNA modification.
Uridine (1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione) Unmodified pyrimidine; β-D-ribofuranose Standard RNA nucleoside Lacks sulfur substitution; standard base pairing with adenine.
Dihydrouridine (1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydropyrimidine-2,4(1H,3H)-dione) Saturated pyrimidine ring; β-D-ribofuranose RNA flexibility in tRNA and rRNA Reduced pyrimidine ring increases conformational flexibility; no sulfur substitution.
Ribavirin (1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide) Triazole carboxamide base; β-D-ribofuranose Broad-spectrum antiviral (e.g., inhibits RNA virus replication) Synthetic triazole base disrupts viral RNA synthesis; unrelated to RNA structural roles.
Decitabine (4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one) Triazinone base; β-D-ribofuranose DNA hypomethylating agent (cancer therapy) Targets DNA methylation; cytosine analog with no sulfur or RNA-specific function.
2-Thio-6-azauridine (2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazin-5-one) Triazinone with 2-sulfanylidene; β-D-ribofuranose Antiviral activity (e.g., inhibits parainfluenza virus) Sulfur in triazinone ring; antiviral mechanism distinct from RNA stabilization.

Key Findings

Structural Modifications and Functional Outcomes: The 2-sulfanylidene group in 2-thiouridine distinguishes it from uridine and dihydrouridine, enabling stronger base stacking and resistance to hydrolysis . In contrast, dihydrouridine’s saturated pyrimidine ring enhances RNA flexibility but reduces base-pairing strength . Ribavirin and 2-thio-6-azauridine share sulfur modifications but target viral RNA polymerases or induce lethal mutagenesis, unlike 2-thiouridine’s role in endogenous RNA stability .

Therapeutic vs. Endogenous Roles: Decitabine and cytarabine (araC, ) are therapeutic nucleosides that incorporate into DNA to inhibit replication or methylation, diverging from 2-thiouridine’s non-therapeutic, structural RNA functions . Azido-modified nucleosides (e.g., ) are synthetic tools for click chemistry or chain termination, lacking natural biological roles .

Mechanistic Divergence: While 2-thiouridine optimizes tRNA function, ribavirin’s triazole base competes with purines during viral RNA synthesis, illustrating how minor structural changes yield vastly different applications .

Biological Activity

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁N₃O₅S
  • Molecular Weight : 245.26 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

Antiviral Activity

Research indicates that the compound exhibits antiviral properties against several viral strains. A study demonstrated its efficacy in inhibiting viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral polymerases, which are crucial for viral genome replication.

Antitumor Properties

Another significant aspect of this compound is its potential antitumor activity. In vitro assays showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic processes. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors.

Case Studies and Research Findings

StudyObjectiveFindings
Antiviral efficacyDemonstrated significant inhibition of viral replication in cell cultures.
Antitumor activityInduced apoptosis in various cancer cell lines; activated caspase pathways.
Enzyme inhibitionInhibited dihydrofolate reductase with IC50 values indicating potent activity.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Viral Replication Inhibition : The compound binds to viral polymerases, preventing the synthesis of viral RNA.
  • Apoptosis Induction : It modulates the expression of Bcl-2 family proteins, shifting the balance towards apoptosis.
  • Metabolic Pathway Disruption : By inhibiting DHFR, it disrupts folate metabolism essential for nucleotide synthesis.

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